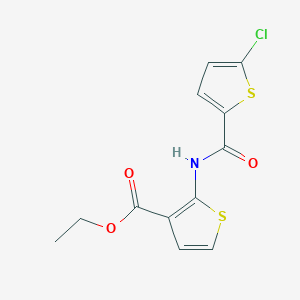

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with ethyl thiophene-3-carboxylate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of various biological pathways. Its applications include:

- Anticancer Activity : Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate has shown promise in inhibiting certain kinases associated with cancer progression. Studies suggest that it may affect cell signaling pathways critical for tumor growth and metastasis, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented. It may influence cytokine production and other mediators involved in inflammation, indicating its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have indicated that thiophene derivatives exhibit antibacterial properties. This compound could be explored as a novel antimicrobial agent, particularly against resistant strains of bacteria.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Thiophene Rings : The initial step often includes the synthesis of the thiophene framework through cyclization reactions.

- Chlorination : The introduction of the chlorine atom at the 5-position is crucial for enhancing biological activity.

- Esterification : The final step involves esterification to yield the ethyl ester form, which is essential for solubility and bioavailability.

The chemical structure can be represented as follows:

Material Science Applications

In addition to its biological applications, this compound is being explored in material science:

- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity properties. This compound can be incorporated into polymer matrices to develop conductive materials suitable for electronic devices.

- Organic Photovoltaics : Research indicates that compounds with thiophene structures can enhance the efficiency of organic solar cells. This compound may serve as a building block for new photovoltaic materials.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- In vitro studies demonstrated its effectiveness in inhibiting specific cancer cell lines, showcasing its potential as an anticancer agent.

- Animal models have been used to assess the anti-inflammatory effects, revealing significant reductions in markers of inflammation when treated with this compound.

- Material science applications have been explored through collaborative research between chemists and material scientists, focusing on developing new conductive materials for electronic applications.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 2-(5-Chlorothiophene-2-carboxamido)ethyl 5-chlorothiophene-2-carboxylate

Uniqueness

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in recent years due to its potential biological activities, which may offer therapeutic applications in various fields, including oncology and inflammation modulation.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Two thiophene rings : These five-membered aromatic rings contribute to the compound's electronic properties.

- Chlorinated substituent : The presence of a chlorine atom enhances the compound's reactivity and biological interactions.

- Carboxamide and carboxylate functional groups : These groups are vital for the compound's solubility and interaction with biological targets.

The molecular formula of this compound is C12H10ClNO3S2, with a molecular weight of approximately 301.76 g/mol.

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit a broad spectrum of biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, investigations into its effects on breast cancer cells revealed significant apoptotic activity, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- The compound has been found to modulate inflammatory pathways by affecting cytokine production. It inhibits the release of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. Interaction studies have demonstrated that it can modulate various biochemical pathways, influencing processes such as:

- Cell signaling : By interacting with kinases involved in cancer progression.

- Cytokine modulation : Affecting the production and release of inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar thiophene derivatives is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Mthis compound | Structure | Methyl group instead of ethyl; similar biological activities |

| Ethyl 4-Chlorosulfonylthiophene-3-Carboxylate | Structure | Contains a sulfonyl group; different reactivity profile |

Case Studies and Research Findings

Several studies have focused on the pharmacological characterization of thiophene derivatives:

- Study on Apoptotic Effects :

-

Inflammation Modulation :

- Another research highlighted its role in inhibiting the release of TNF-alpha and IL-6 from activated macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Propriétés

IUPAC Name |

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDPHYZUEJFAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.